N-(3-bromophenyl)-4-(2-methoxybenzyl)-1-piperazinecarboxamide
Übersicht
Beschreibung
N-(3-bromophenyl)-4-(2-methoxybenzyl)-1-piperazinecarboxamide, also known as BRL-15572, is a chemical compound that belongs to the class of piperazine derivatives. It has been studied for its potential therapeutic applications in various fields of medicine, including neuroscience, oncology, and immunology.
Wirkmechanismus
The mechanism of action of N-(3-bromophenyl)-4-(2-methoxybenzyl)-1-piperazinecarboxamide involves its binding to the dopamine D3 receptor and inhibiting its activation by dopamine. This leads to a decrease in the release of dopamine in the brain, which is associated with the reward and motivation pathways. In cancer cells, N-(3-bromophenyl)-4-(2-methoxybenzyl)-1-piperazinecarboxamide induces apoptosis by targeting the mitochondrial pathway and activating caspase-9 and -3. In immune cells, N-(3-bromophenyl)-4-(2-methoxybenzyl)-1-piperazinecarboxamide inhibits the production of pro-inflammatory cytokines by blocking the activation of NF-κB and promotes the differentiation of regulatory T cells by activating the STAT5 pathway.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-4-(2-methoxybenzyl)-1-piperazinecarboxamide has been shown to have several biochemical and physiological effects, depending on the target cells and tissues. In the brain, N-(3-bromophenyl)-4-(2-methoxybenzyl)-1-piperazinecarboxamide reduces the release of dopamine and inhibits the reward and motivation pathways, leading to a decrease in drug-seeking behavior and addiction. In cancer cells, N-(3-bromophenyl)-4-(2-methoxybenzyl)-1-piperazinecarboxamide induces apoptosis and inhibits cell proliferation, leading to a decrease in tumor growth. In immune cells, N-(3-bromophenyl)-4-(2-methoxybenzyl)-1-piperazinecarboxamide inhibits the production of pro-inflammatory cytokines and promotes the differentiation of regulatory T cells, leading to a decrease in inflammation and autoimmunity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-bromophenyl)-4-(2-methoxybenzyl)-1-piperazinecarboxamide has several advantages for lab experiments, including its high selectivity for the dopamine D3 receptor, its ability to induce apoptosis in cancer cells, and its ability to modulate the immune response. However, N-(3-bromophenyl)-4-(2-methoxybenzyl)-1-piperazinecarboxamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful optimization of the experimental conditions is necessary to obtain reliable and reproducible results.
Zukünftige Richtungen
There are several future directions for the research on N-(3-bromophenyl)-4-(2-methoxybenzyl)-1-piperazinecarboxamide. In neuroscience, N-(3-bromophenyl)-4-(2-methoxybenzyl)-1-piperazinecarboxamide could be further investigated for its potential use in the treatment of drug addiction, schizophrenia, and Parkinson's disease. In oncology, N-(3-bromophenyl)-4-(2-methoxybenzyl)-1-piperazinecarboxamide could be further studied for its potential use in combination therapy with other anti-cancer drugs. In immunology, N-(3-bromophenyl)-4-(2-methoxybenzyl)-1-piperazinecarboxamide could be further explored for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Moreover, the development of new analogs and derivatives of N-(3-bromophenyl)-4-(2-methoxybenzyl)-1-piperazinecarboxamide could lead to the discovery of more potent and selective compounds with improved therapeutic potential.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)-4-(2-methoxybenzyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In neuroscience, it has been shown to act as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. N-(3-bromophenyl)-4-(2-methoxybenzyl)-1-piperazinecarboxamide has been investigated for its potential use in the treatment of drug addiction, schizophrenia, and Parkinson's disease.
In oncology, N-(3-bromophenyl)-4-(2-methoxybenzyl)-1-piperazinecarboxamide has been studied for its ability to inhibit the growth and proliferation of cancer cells. It has been shown to induce apoptosis in cancer cells by targeting the mitochondrial pathway. N-(3-bromophenyl)-4-(2-methoxybenzyl)-1-piperazinecarboxamide has been investigated for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer.
In immunology, N-(3-bromophenyl)-4-(2-methoxybenzyl)-1-piperazinecarboxamide has been studied for its ability to modulate the immune response. It has been shown to inhibit the production of pro-inflammatory cytokines and to promote the differentiation of regulatory T cells. N-(3-bromophenyl)-4-(2-methoxybenzyl)-1-piperazinecarboxamide has been investigated for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-4-[(2-methoxyphenyl)methyl]piperazine-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O2/c1-25-18-8-3-2-5-15(18)14-22-9-11-23(12-10-22)19(24)21-17-7-4-6-16(20)13-17/h2-8,13H,9-12,14H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWGNQVTZUCQAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)C(=O)NC3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.